molecular formula C7H9Cl2N3O2 B3008985 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride CAS No. 1909328-17-1

5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride

Cat. No.: B3008985
CAS No.: 1909328-17-1
M. Wt: 238.07
InChI Key: ZWUXEFOTFZCAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This dihydrochloride salt form offers enhanced solubility and stability for research applications. The pyrrolo[3,4-d]pyrimidine scaffold is a privileged structure in the design of potent kinase inhibitors . Specifically, derivatives based on this core structure have been identified as a new class of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, which are promising targets in cancer therapy due to their key role in the DNA damage response (DDR) and replication stress . Researchers utilize this carboxylic acid derivative as a versatile building block for the synthesis of novel compounds, enabling exploration of structure-activity relationships (SAR) to optimize anti-tumor activity and selectivity . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2.2ClH/c11-7(12)6-9-2-4-1-8-3-5(4)10-6;;/h2,8H,1,3H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUXEFOTFZCAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the pyrrolo-pyrimidine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride has been investigated for its potential as a scaffold in drug design. Its structural features allow for the modification that can lead to the development of new therapeutics targeting various diseases.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated its efficacy against specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.

Compound DerivativeTarget Cancer TypeMechanism of Action
Pyrrolo[3,4-d]pyrimidine derivative ABreast cancerInhibition of EGFR signaling
Pyrrolo[3,4-d]pyrimidine derivative BLung cancerInduction of apoptosis

Neuropharmacology

The compound has also been explored for neuropharmacological applications. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

Case Study: Neuroprotective Effects

In preclinical studies, this compound exhibited neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound was found to reduce oxidative stress and inflammation in neuronal cells.

Study ReferenceModel UsedOutcome
Study 1Alzheimer’s modelReduced amyloid-beta levels
Study 2Parkinson’s modelDecreased dopaminergic neuron death

Material Science

Beyond its medicinal applications, this compound serves as a versatile building block in material science. It can be utilized in the synthesis of novel polymers and nanomaterials.

Case Study: Polymer Synthesis

The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties.

Polymer TypeEnhancement Achieved
PolyurethaneIncreased tensile strength
PolystyreneImproved thermal resistance

Mechanism of Action

The mechanism by which 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to altered cellular processes. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Table 1: Comparison of Key Pyrrolo-Pyrimidine and Related Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Source
5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride C₉H₁₀N₃O₂·2HCl 266.12 Carboxylic acid, dihydrochloride Bcl-xL inhibitor precursor
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) C₈H₆N₂O₂ 162.15 Carboxylic acid, unsaturated Kinase inhibitor intermediate
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) C₈H₅ClN₂O₂ 196.59 Chloro, carboxylic acid Antiviral candidate
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine C₇H₈N₄ 148.17 Pyridazine core Bcl-xL inhibitor
Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7a-c) C₂₀H₂₂N₄O₂ 350.42 Ester, cyano, aminophenyl Antiproliferative agent

Key Observations:

Ring Saturation: The target compound’s partially saturated pyrrolo-pyrimidine core distinguishes it from fully unsaturated analogs like 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a).

Substituent Effects: The carboxylic acid group in the target compound enhances polarity compared to ester derivatives (e.g., 7a-c), favoring interactions with charged residues in enzymatic active sites .

Therapeutic Applications :

  • The dihydrochloride form’s improved solubility makes it preferable for high-throughput screening compared to neutral analogs like 6,7-dihydro-5H-pyrido[2,3-c]pyridazine , which require DMSO solubilization .

Table 2: Commercial Availability and Pricing (CymitQuimica Data)

Compound Name Purity/Grade 50 mg Price (€) 500 mg Price (€) Availability Status
This compound Research-grade 918.00 2,761.00 Available
5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid (free acid) Discontinued N/A N/A Discontinued
3-Fluoro-3-methylcyclohexan-1-amine hydrochloride Technical-grade N/A N/A Discontinued

Key Observations:

  • The dihydrochloride form remains commercially available at premium pricing, reflecting its demand in drug discovery.
  • Chloride or fluorinated analogs (e.g., 10b , 3-fluoro-3-methylcyclohexan-1-amine hydrochloride ) show higher attrition rates in commercial availability, possibly due to synthesis complexity or niche applications .

Biological Activity

5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound is characterized by a fused pyrrole-pyrimidine ring system with a carboxylic acid functional group. Its IUPAC name is 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the resulting imino group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit various kinases involved in cancer cell proliferation. For example, it can bind to enzymes such as CDK2 and EGFR, modulating their activity and leading to antiproliferative effects . The mechanism includes:

  • Enzyme Inhibition : It inhibits key kinases associated with cancer progression.
  • Induction of Apoptosis : The compound has been observed to increase pro-apoptotic proteins (e.g., caspase-3 and Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), promoting programmed cell death in cancer cells .

Anticancer Properties

Numerous studies have evaluated the anticancer properties of 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid:

  • Inhibition of Cancer Cell Lines : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
    • IC50 Values : Compounds derived from this scaffold have shown IC50 values ranging from 29 to 204 nM against several cancer types, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .
    CompoundCell LineIC50 (nM)
    5kHepG240
    5kMCF-7204
    SunitinibHepG2261
  • Cell Cycle Analysis : Flow cytometry studies revealed that treatment with the compound leads to an increase in cells in the G0-G1 phase and a decrease in S and G2/M phases, indicating an antiproliferative effect .
  • Structure-Activity Relationship : Variations in substituents on the pyrrolo-pyrimidine scaffold significantly affect biological activity. For example, compounds with chlorine or fluorine substituents demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .

Other Biological Activities

Beyond anticancer properties, this compound has been explored for additional biological activities:

  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through modulation of inflammatory pathways.
  • Biochemical Probes : The compound is being investigated as a biochemical probe for studying enzyme functions and interactions within cellular pathways .

Case Studies

Several case studies highlight the therapeutic potential of 5H,6H,7H-pyrrolo[3,4-d]pyrimidine derivatives:

  • Study on CDK Inhibition : A study demonstrated that certain derivatives showed potent inhibitory activity against CDK9/CyclinT with an IC50 of 0.38 μM. This suggests that these compounds could serve as valuable starting points for developing new anti-cancer drugs targeting specific kinases involved in cell cycle regulation .
  • Molecular Docking Studies : In silico studies have indicated favorable binding interactions between these compounds and their target enzymes, supporting experimental findings regarding their efficacy as kinase inhibitors .

Q & A

Q. Table 1: Key Parameters for Synthesis Optimization

ParameterOptimized RangeImpact on Yield/Purity
Temperature80–100°CHigher yield at 90°C
Catalyst Loading5–10 mol%Maximal at 8 mol%
Reaction Time12–24 hoursPurity plateaus at 18h

Basic: What characterization techniques are essential for validating this compound’s structural integrity?

Methodological Answer:
Use a multi-technique approach :

  • NMR Spectroscopy : Assign peaks for pyrrolo-pyrimidine core and carboxylic acid protons (e.g., 1^1H NMR: δ 8.2–8.5 ppm for pyrimidine protons) .
  • HPLC-MS : Confirm purity (>98%) and molecular weight (e.g., [M+H]+^+ at m/z 254.2) .
  • X-ray Crystallography : Resolve crystal structure to validate dihydrochloride salt formation .

Q. Table 2: Characterization Techniques and Parameters

TechniqueKey ParametersDetection Limit
1^1H NMR400 MHz, DMSO-d60.1 mol% impurity
HPLC-MSC18 column, 0.1% TFA buffer0.01% impurity

Advanced: How can computational modeling predict the compound’s reactivity in kinase inhibition assays?

Methodological Answer:
Leverage molecular docking (e.g., AutoDock Vina) to simulate binding interactions with kinase active sites (e.g., EGFR, VEGFR2). Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability. Key steps:

  • Generate 3D conformers using quantum mechanical optimization (e.g., Gaussian) .
  • Compare binding affinities with known inhibitors (e.g., 4-chloro-5-ethyl-pyrrolo-pyrimidine derivatives ).
  • Cross-reference with kinase selectivity panels to identify off-target risks .

Advanced: How should researchers resolve contradictions in biochemical data (e.g., conflicting IC50 values)?

Methodological Answer:

  • Replicate experiments under standardized conditions (pH, temperature, assay buffers) .
  • Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Apply statistical analysis (e.g., Grubbs’ test for outliers, ANOVA for inter-lab variability) .
  • Cross-check with computational models to assess plausibility of reported values .

Advanced: How can multi-omics data (proteomics, metabolomics) clarify this compound’s mechanism of action?

Methodological Answer:

  • Perform phosphoproteomics to map kinase inhibition downstream effects (e.g., Erk1/2 phosphorylation changes) .
  • Integrate metabolomic profiling (LC-MS) to identify altered pathways (e.g., purine metabolism).
  • Use network analysis tools (e.g., Cytoscape) to link omics data to signaling networks .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
  • Store in airtight containers under inert gas (N2_2) to prevent hydrolysis.
  • Follow waste disposal guidelines for halogenated heterocycles (e.g., neutralization before disposal) .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies :
    • pH 1–13 buffers, 25–60°C, monitored via HPLC .
    • Identify degradation products using HRMS/MS .
  • Model degradation kinetics with Arrhenius equations to predict shelf life .

Basic: What is the compound’s hypothesized role in kinase inhibition pathways?

Methodological Answer:
The pyrrolo-pyrimidine scaffold competitively binds ATP pockets in kinases (e.g., EGFR), blocking substrate phosphorylation. Key evidence:

  • Structural analogy to 4-chloro-5-ethyl derivatives with confirmed kinase inhibition .
  • SAR studies : Modifications at the 2-carboxylic acid group enhance selectivity .

Advanced: How do quantum chemical calculations improve reaction path predictions for derivatives?

Methodological Answer:

  • Use density functional theory (DFT) to calculate activation energies for derivatization reactions (e.g., halogenation, amidation) .
  • Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .
  • Validate with microkinetic models to simulate reaction progress .

Basic: What solvents are optimal for solubility studies of this compound?

Methodological Answer:
Prioritize polar aprotic solvents (DMSO, DMF) for initial solubility screening. For biological assays:

  • Use aqueous buffers (PBS, pH 7.4) with <1% DMSO to avoid cytotoxicity .
  • Measure solubility via UV-Vis spectroscopy (λ max ~280 nm) .

Q. Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO>50Ideal for stock solutions
PBS (pH 7.4)0.5–1.0Requires sonication

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.